molecular formula C12H18O3 B8018481 OCTENYLSUCCINIC ANHYDRIDE

OCTENYLSUCCINIC ANHYDRIDE

Cat. No.: B8018481
M. Wt: 210.27 g/mol
InChI Key: ZFGXGCZUWXCDFJ-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octenylsuccinic anhydride (OSA), with the chemical formula C₁₂H₁₈O₃ and CAS number 26680-54-6, is a lipid-derived anhydride synthesized via the reaction of maleic anhydride with 1-octenol . It features a hydrophobic octenyl chain and a reactive anhydride ring, enabling esterification with hydroxyl groups in starch, proteins, or other polymers. OSA is widely used in food, pharmaceuticals, and materials science due to its amphiphilic properties. For example, OSA-modified starch acts as an emulsifier in beverages and baked goods, stabilizing oil-in-water emulsions and improving texture . Its safety profile includes low acute toxicity (oral LD₅₀ > 2,000 mg/kg in rats) but requires careful handling due to skin and eye irritation risks .

Properties

IUPAC Name

(3Z)-3-octylideneoxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h8H,2-7,9H2,1H3/b10-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGXGCZUWXCDFJ-NTMALXAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=C1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\1/CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Chemical Modification of Starch

Overview:
OSA is primarily used to modify starches, enhancing their functional properties. The modification process involves the reaction of starch with OSA, resulting in the formation of octenyl succinate esters. This modification improves water solubility, emulsification, and film-forming properties.

Key Findings:

  • Digestibility and Functional Foods: Research indicates that starch modified with OSA can produce resistant starch (RS), which is beneficial for managing blood glucose levels. For example, a study found that wheat starch treated with 8% OSA resulted in 35.6% heat-stable RS, suggesting its potential in functional food formulations aimed at diabetes management .
  • Biodegradable Films: OSA-modified starch has been employed to create biodegradable films. A study optimized the esterification conditions of heat-moisture-treated sago starch with OSA, resulting in films that exhibit waterproof and stretchable properties. These films are promising alternatives to traditional plastic packaging .
Application Effect of OSA Modification Reference
Functional FoodsIncreased resistant starch content
Biodegradable FilmsEnhanced mechanical properties
EmulsifiersImproved emulsifying capacity

Food Industry Applications

Overview:
OSA's chemical modification of food components has significant implications in the food industry, particularly as an emulsifier and stabilizer.

Case Studies:

  • Emulsifying Agent: OSA-modified starch has been used as an emulsifier in various food products for over fifty years. Its unique hydrophobic properties allow it to stabilize oil-in-water emulsions effectively .
  • Nutritional Enhancements: The hydrophobic nature of OSA-modified starch enables it to encapsulate nutrients, enhancing their stability and bioavailability in food products .

Material Science Applications

Overview:
In addition to food applications, OSA is being explored for use in material science, particularly in creating advanced materials with specific functional properties.

Key Insights:

  • Nanotechnology Integration: Recent studies have investigated the combination of OSA modification with nanotechnology to enhance the properties of various starches (e.g., quinoa and maize). This approach has shown promise in improving interfacial stabilization and rheological properties .
  • Biodegradable Plastics: Research highlights the potential of OSA-modified materials to serve as biodegradable alternatives to conventional plastics, addressing environmental concerns associated with plastic waste .
Material Application Properties Enhanced by OSA Reference
Advanced Starch MaterialsImproved stability and encapsulation
Biodegradable PlasticsEnhanced mechanical properties

Comparison with Similar Compounds

Key Observations:

  • Hydrophobicity : OSA’s C₈ chain provides balanced amphiphilicity, ideal for stabilizing emulsions in food systems. Longer chains (e.g., DDSA’s C₁₂) enhance hydrophobicity but reduce water solubility, limiting food applications .
  • Reactivity : OSA and DDSA exhibit similar esterification efficiency with starch, but OSA’s shorter chain enables better steric accessibility during reactions . MAH’s unsaturated structure favors polymerization over esterification .
  • Thermal Stability : OSA-modified starch retains functionality up to 150°C, outperforming SA-modified starch, which degrades at lower temperatures due to lack of hydrophobic stabilization .

Performance in Starch Modification

Parameter OSA-Modified Starch SA-Modified Starch MAH-Modified Starch
Emulsifying Capacity High (HLB ~12–16) Low (HLB < 10) Moderate (HLB ~10–12)
Degree of Substitution 0.01–0.03 (optimal for food use) 0.05–0.1 (industrial use) 0.02–0.04 (limited by crosslinking)
Emulsion Stability >7 days (25°C) <24 hours 2–3 days
Regulatory Status GRAS (FDA), 3% max in food Not approved for food Restricted in food

Research Findings:

  • OSA’s octenyl chain forms a helical complex with amylose, enhancing interfacial film strength in emulsions . SA lacks this capability due to the absence of a hydrophobic tail .
  • OSA-modified tapioca starch shows 85% emulsion stability after 30 days, whereas MAH-modified starch phase-separates within a week .
  • DDSA’s longer chain increases starch hydrophobicity but reduces digestibility, making it unsuitable for food .

Notes:

  • OSA’s production avoids benzene, aligning with green chemistry trends, unlike MAH synthesis .
  • DDSA’s higher cost and environmental risks limit its use compared to OSA .

Biological Activity

Octenylsuccinic anhydride (OSA) is a chemical compound derived from succinic anhydride and has garnered attention for its diverse applications in food science, pharmaceuticals, and material sciences. Its biological activity is primarily linked to its modification of starches and other polysaccharides, leading to enhanced functional properties. This article explores the biological activity of OSA, focusing on its antibacterial effects, digestibility, and potential health benefits.

1. Antibacterial Activity

Research has demonstrated that OSA can impart antibacterial properties when used to modify polysaccharides. For instance, a study synthesized octenyl succinic anhydride modified inulin (In-OSA) and evaluated its antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that In-OSA exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) of 1% for E. coli and 0.5% for S. aureus. The mechanism of action was attributed to the disruption of cell membranes, leading to increased leakage of proteins and nucleic acids from bacterial cells .

2.1 Structural Changes

OSA modifies starches by introducing hydrophobic groups, which alters their physical and chemical properties. A systematic evaluation revealed that the modification significantly reduced amylose content and improved water and oil absorption capacities . The degree of substitution (DS) of starches modified with OSA increased with higher concentrations of OSA, which correlated with enhanced functional properties such as swelling power and paste viscosity .

Starch Source OSA Concentration (% w/w) Degree of Substitution (DS) Functional Properties
Cassava1.5VariesImproved gelatinization
Chenopodium album1%, 2%, 3%Increased with OSA concentrationEnhanced water absorption
Japonica Rice1%, 2%, 3%Higher DS in normal starchesIncreased paste clarity

2.2 Digestibility and Health Implications

OSA-modified starches have been shown to produce resistant starch (RS), which has implications for glucose metabolism and potential benefits for individuals with diabetes. In a study involving wheat starch treated with varying concentrations of OSA, it was found that the RS content increased significantly, leading to lower blood glucose responses in vivo. Specifically, an OSA concentration of 8% resulted in a heat-stable RS content of 35.6% . This suggests that OSA-modified starch could be utilized in functional foods aimed at managing blood sugar levels.

3.1 Resveratrol-Loaded OSA-Modified Starch

A recent study investigated the use of OSA-modified starch as a delivery system for resveratrol, a polyphenolic compound known for its antioxidant properties. The results indicated that the OSA-modified emulsions provided enhanced bioaccessibility of resveratrol during gastrointestinal digestion, increasing its antioxidant activity compared to free resveratrol . This highlights the potential of OSA-modified polysaccharides in developing functional food ingredients.

3.2 Long-term Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of OSA-modified starches in dietary applications. Short-term studies showed no adverse effects on body weight or feed consumption at dietary levels up to 25%. However, higher levels resulted in increased caecum weight without significant histopathological changes . These findings support the safety profile of OSA when used within recommended limits.

Q & A

Q. What are the critical physicochemical properties of OSA that influence its reactivity in esterification reactions?

OSA (C₁₂H₁₈O₃) has a molecular weight of 210.27 g/mol, density of 1.099 g/cm³, and a reactive anhydride group that undergoes hydrolysis in aqueous environments. Its hydrophobic octenyl chain enables amphiphilic behavior, critical for modifying starch or proteins to enhance emulsification . Key properties affecting reactivity include melting point (8–12°C), solubility in non-polar solvents, and susceptibility to thermal degradation above 328°C. Researchers should characterize these properties via differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to confirm reagent integrity before use.

Q. How can OSA-modified starch be synthesized with consistent substitution levels?

OSA reacts with starch hydroxyl groups under alkaline conditions (pH 8–9) at 30–40°C. To ensure reproducibility:

  • Use a 3:1 (w/w) starch-to-OSA ratio in aqueous suspension.
  • Control reaction time (4–6 hours) and monitor pH with 3% NaOH .
  • Post-reaction, neutralize with HCl, wash with ethanol, and dry at 45°C. Degree of substitution (DS) can be quantified via titration or nuclear magnetic resonance (NMR) .

Q. What safety protocols are essential when handling OSA in laboratory settings?

OSA is classified as a skin sensitizer (Category 1A) and eye irritant (Category 2). Researchers must:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store OSA at 2–8°C in airtight containers to prevent hydrolysis .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do starch granular size and crystallinity impact OSA modification efficiency?

Smaller starch granules (e.g., potato starch, 5–50 µm) exhibit higher surface area, leading to 18–25% higher DS compared to larger granules (e.g., corn starch, 5–25 µm). Crystalline regions in starch resist OSA penetration, so pre-treatment with enzymatic hydrolysis (e.g., α-amylase) or mechanical extrusion improves reaction efficiency . For method validation, combine X-ray diffraction (XRD) with confocal microscopy to map OSA distribution .

Q. What advanced analytical techniques resolve contradictions in OSA reaction kinetics data?

Discrepancies in reported reaction rates often arise from inconsistent solvent systems or temperature gradients. To address this:

  • Use real-time monitoring via in-situ FTIR to track anhydride ring-opening kinetics.
  • Compare data across solvent polarities (e.g., dimethyl sulfoxide vs. water) using Arrhenius plots to identify solvent-specific activation energies .
  • Validate findings with high-performance liquid chromatography (HPLC) to quantify unreacted OSA .

Q. How can experimental design optimize OSA-based nanoparticle synthesis for drug delivery?

To fabricate pH-responsive OSA-carboxymethyl chitosan nanoparticles:

  • Employ a Box-Behnken design to test variables: OSA concentration (1–5%), crosslinking time (2–12 hours), and pH (4–6).
  • Characterize particle size via dynamic light scattering (DLS) and encapsulation efficiency using UV-Vis spectroscopy.
  • Use response surface methodology to identify optimal conditions for maximal drug loading (>85%) .

Q. What methodologies address batch-to-batch variability in OSA-modified protein emulsions?

Variability often stems from inhomogeneous OSA distribution. Mitigation strategies include:

  • Pre-emulsification using high-shear mixing (10,000 rpm for 5 minutes) to ensure uniform OSA-protein interactions.
  • Analyze interfacial tension via pendant drop tensiometry to confirm consistent emulsifier adsorption .
  • Statistical process control (SPC) charts can monitor droplet size (D[3,2]) and zeta potential (±30 mV) across batches .

Methodological Guidelines

  • Data Presentation : Report raw data (e.g., DS values, reaction yields) in supplementary materials, with processed data (means ± SD) in main tables .
  • Reproducibility : Document detailed synthesis protocols, including equipment specifications (e.g., extruder screw speed for starch modification) .
  • Ethical Compliance : Disclose funding sources and conflicts of interest in author statements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.